4-[[4-[2-(2-Hydroxyethoxy)ethyl]piperazin-1-yl]methyl]-2-methoxy-6-nitrophenol
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Overview
Description
4-[[4-[2-(2-Hydroxyethoxy)ethyl]piperazin-1-yl]methyl]-2-methoxy-6-nitrophenol is a complex organic compound with a unique structure that combines a piperazine ring, a hydroxyethoxyethyl group, and a nitrophenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-[2-(2-Hydroxyethoxy)ethyl]piperazin-1-yl]methyl]-2-methoxy-6-nitrophenol typically involves multiple steps. One common method starts with the reaction of piperazine with 2-(2-chloroethoxy)ethanol to form 1-[2-(2-hydroxyethoxy)ethyl]piperazine . This intermediate is then reacted with 2-methoxy-6-nitrobenzyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of high-purity starting materials and solvents is crucial to minimize impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
4-[[4-[2-(2-Hydroxyethoxy)ethyl]piperazin-1-yl]methyl]-2-methoxy-6-nitrophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyethoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-[[4-[2-(2-Hydroxyethoxy)ethyl]piperazin-1-yl]methyl]-2-methoxy-6-nitrophenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[[4-[2-(2-Hydroxyethoxy)ethyl]piperazin-1-yl]methyl]-2-methoxy-6-nitrophenol involves its interaction with specific molecular targets, such as dopamine and serotonin receptors. By binding to these receptors, the compound modulates neurotransmitter activity, which can lead to therapeutic effects in conditions like schizophrenia and depression . The hydroxyethoxyethyl group enhances the compound’s solubility and bioavailability, making it more effective in biological systems .
Comparison with Similar Compounds
Similar Compounds
1-[2-(2-Hydroxyethoxy)ethyl]piperazine: Shares the piperazine and hydroxyethoxyethyl moieties but lacks the nitrophenol group.
2-Hydroxy-4-(2-hydroxyethoxy)-2-methylpropiophenone: Contains a hydroxyethoxy group and a phenol moiety but differs in the overall structure and functional groups.
Uniqueness
4-[[4-[2-(2-Hydroxyethoxy)ethyl]piperazin-1-yl]methyl]-2-methoxy-6-nitrophenol is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the nitrophenol group distinguishes it from other similar compounds and contributes to its potential therapeutic effects .
Properties
IUPAC Name |
4-[[4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]methyl]-2-methoxy-6-nitrophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O6/c1-24-15-11-13(10-14(16(15)21)19(22)23)12-18-4-2-17(3-5-18)6-8-25-9-7-20/h10-11,20-21H,2-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPPQUHAJKXDDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])CN2CCN(CC2)CCOCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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